4H,9H-Pyrrolo[1,2-A][1,2,3]triazolo[1,5-D]pyrazin-9-one
Overview
Description
4H,9H-Pyrrolo[1,2-A][1,2,3]triazolo[1,5-D]pyrazin-9-one is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by a fused ring system that includes pyrrole, triazole, and pyrazine moieties, making it a versatile scaffold for chemical modifications and biological evaluations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,9H-Pyrrolo[1,2-A][1,2,3]triazolo[1,5-D]pyrazin-9-one typically involves multi-step procedures. One common method includes the following steps :
Cross-Coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition Reaction: Propargylamine is added to the acetylenes to yield N-propargylenaminones.
Intramolecular Cyclization: The propargylic derivatives undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4H,9H-Pyrrolo[1,2-A][1,2,3]triazolo[1,5-D]pyrazin-9-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide (FeBr₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4H,9H-Pyrrolo[1,2-A][1,2,3]triazolo[1,5-D]pyrazin-9-one has a wide range of applications in scientific research :
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Evaluated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antiproliferative and antibacterial activities, showing promise against various cancer cell lines and bacterial strains.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4H,9H-Pyrrolo[1,2-A][1,2,3]triazolo[1,5-D]pyrazin-9-one involves its interaction with molecular targets such as enzymes or receptors . The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition of enzymatic activity or alteration of receptor signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
4H,9H-Pyrrolo[1,2-A][1,2,3]triazolo[1,5-D]pyrazin-9-one can be compared with other similar heterocyclic compounds, such as :
Pyrrolo[1,2-A]pyrazines: These compounds share the pyrrole and pyrazine rings but lack the triazole moiety.
Triazolopyrazines: These compounds include the triazole and pyrazine rings but do not have the pyrrole ring.
Quinazolinotriazolobenzodiazepines: These compounds have a more complex fused ring system and different biological activities.
The uniqueness of this compound lies in its specific ring fusion, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1,5,6,7-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraen-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O/c13-8-7-2-1-3-11(7)5-6-4-9-10-12(6)8/h1-4H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXCGHXVYVIWOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=NN2C(=O)C3=CC=CN31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50477647 | |
Record name | 4H,9H-Pyrrolo[1,2-a][1,2,3]triazolo[1,5-d]pyrazin-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50477647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
749926-22-5 | |
Record name | 4H,9H-Pyrrolo[1,2-a][1,2,3]triazolo[1,5-d]pyrazin-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50477647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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